1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide

Medicinal Chemistry Scaffold Design Regioisomerism

1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide (CAS 1869922-79-1) is a fluorinated heterocyclic building block with the molecular formula C6H7F2N3O and a molecular weight of 175.14 g/mol. It belongs to the pyrazole-4-carboxamide class, a privileged scaffold in both pharmaceutical kinase inhibitor design and agrochemical succinate dehydrogenase inhibitor (SDHI) fungicide development.

Molecular Formula C6H7F2N3O
Molecular Weight 175.14 g/mol
Cat. No. B12072197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide
Molecular FormulaC6H7F2N3O
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CC(F)F)C(=O)N
InChIInChI=1S/C6H7F2N3O/c7-5(8)3-11-2-4(1-10-11)6(9)12/h1-2,5H,3H2,(H2,9,12)
InChIKeyNXFIJOKGNPUOPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide: Procurement-Relevant Identity and Core Properties


1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide (CAS 1869922-79-1) is a fluorinated heterocyclic building block with the molecular formula C6H7F2N3O and a molecular weight of 175.14 g/mol . It belongs to the pyrazole-4-carboxamide class, a privileged scaffold in both pharmaceutical kinase inhibitor design and agrochemical succinate dehydrogenase inhibitor (SDHI) fungicide development [1]. The compound features a primary carboxamide at the pyrazole 4-position and a 2,2-difluoroethyl substituent at the N1 position, a fluorinated motif known to enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .

Scaffold
Pyrazole-4-carboxamide core, reported in kinase inhibitor and SDHI programs
Fluorination
2,2-Difluoroethyl at N1 supports lipophilicity and microsomal stability context
Research use
Suitable as building block for focused library synthesis and SAR exploration

Why 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide Cannot Be Replaced by Generic Pyrazole Carboxamide Analogs


Substituting this compound with a regioisomeric pyrazole carboxamide (e.g., 3-carboxamide or 5-carboxamide) or a non-fluorinated N-alkyl analog introduces distinct molecular topologies and physicochemical profiles that fundamentally alter biological target recognition. The 4-carboxamide regioisomer exhibits a computed XLogP3-AA of -0.5, whereas the 3-carboxamide regioisomer yields -0.2, a Δ of -0.3 units that reflects divergent hydrogen-bonding geometries and electronic distributions [1]. Furthermore, replacement of the 2,2-difluoroethyl group with a non-fluorinated alkyl chain (e.g., methyl or ethyl) reduces lipophilicity by approximately 1.5 logP units and shortens metabolic half-life in liver microsome assays from >6 hours to ~1.5 hours, directly compromising membrane permeability and oxidative stability . These positional and substituent-level differences make generic interchange chemically unsound for any application requiring reproducible target engagement or pharmacokinetic behavior.

Regioisomeric mismatch
3- or 5-carboxamide regioisomers may alter hydrogen-bond geometry and target recognition; 4-carboxamide SAR not transferable.
Fluorination-dependent properties
Non-fluorinated N-alkyl analogs reduce lipophilicity and metabolic stability; PK and permeability context may shift significantly.
Scaffold-class validation gap
Pyrazole-4-carboxamide target engagement reports do not extend to other regioisomers; independent validation required.

Quantitative Differentiation Evidence for 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide Against Closest Analogs


Regioisomeric Lipophilicity Shift: 4-Carboxamide vs. 3-Carboxamide

The pyrazole-4-carboxamide regioisomer is measurably more hydrophilic than its 3-carboxamide counterpart. The target compound's core scaffold (4-carboxamide) has a computed XLogP3-AA of -0.5, while the 3-carboxamide regioisomer has an XLogP3-AA of -0.2, yielding a Δ of -0.3 units . This difference arises from the distinct spatial orientation of the carboxamide group relative to the pyrazole N1 substituent, which alters both hydrogen-bond donor/acceptor geometry and electronic distribution across the heterocycle. Critically, the pyrazole-4-carboxamide core is a validated pharmacophore in Aurora kinase A/B and SDH inhibition programs, whereas the 3-carboxamide regioisomer lacks association with these same biological targets .

Regioisomer XLogP3
Head-to-head
ΔXLogP3-AA = −0.3: 4-carboxamide (−0.5) vs 3-carboxamide (−0.2)
Partitioning behavior may differ; regioisomer mismatch may alter target engagement profiles.
Computed values; verify with experimental logD.
Medicinal Chemistry Scaffold Design Regioisomerism

Lipophilicity Gain from 2,2-Difluoroethyl Substitution vs. Non-Fluorinated N-Alkyl Analogs

Replacement of a non-fluorinated N-alkyl group (e.g., methyl) with a 2,2-difluoroethyl substituent increases the logP by approximately 1.5 units. In a matched-pair comparison of pyrazole derivatives, the difluoroethyl-substituted compound exhibited a logP of 2.8, versus 1.3 for its non-fluorinated analog . This lipophilicity enhancement translates to improved membrane permeability as measured by PAMPA assays. The difluoroethyl group achieves this through the electron-withdrawing effect of the C-F bonds, which reduces the basicity of the adjacent nitrogen and increases the overall hydrophobicity of the molecule without introducing the excessive logP burden or potential hepatotoxicity risk associated with trifluoroethyl substitution (which adds ~0.5 additional logP units per additional fluorine) .

Fluorination ΔLogP
Data to verify
ΔLogP ≈ +1.5: difluoroethyl analog ~2.8 vs non-fluorinated ~1.3 (PAMPA context)
Fluorination supports membrane permeability context in matched-pair comparisons.
Cross-study comparable; confirm with direct comparator data.
Physicochemical Properties Drug Design Fluorine Chemistry

Metabolic Stability Enhancement of the Difluoroethyl Group in Liver Microsome Assays

The 2,2-difluoroethyl substituent confers significant resistance to cytochrome P450-mediated oxidative metabolism. In liver microsome stability studies, difluoroethyl-substituted pyrazoles demonstrated a metabolic half-life (t₁/₂) exceeding 6 hours, compared to approximately 1.5 hours for structurally matched non-fluorinated analogs . This approximately 4-fold increase in metabolic stability is attributed to the strength of the C-F bonds, which resist CYP450 hydroxylation at the terminal carbon. Additionally, the difluoroethyl group avoids the excessive plasma protein binding observed with trifluoroethyl analogs (92% vs. 78%), maintaining a more favorable free fraction for target engagement .

Microsomal t½
Data to verify
t½ >6 h (difluoroethyl) vs ~1.5 h (non-fluorinated), ~4-fold increase in HLM
Supports metabolic stability in microsomal assays; may reduce clearance risk in PK studies.
Verify under identical incubation conditions.
Metabolic Stability Pharmacokinetics CYP450 Resistance

Privileged Scaffold Status: Pyrazole-4-Carboxamide Core in Kinase and SDH Inhibition

The pyrazole-4-carboxamide scaffold is a validated privileged structure in two therapeutically and commercially significant target classes. In kinase drug discovery, pyrazole-4-carboxamide analogs have demonstrated dual Aurora kinase A/B inhibition with IC50 values of 0.43 μM (HeLa) and 0.67 μM (HepG2) for optimized derivatives [1]. In agrochemical SDHI fungicide development, the pyrazole-4-carboxamide core is the pharmacophore underlying multiple commercial products including fluxapyroxad, bixafen, and sedaxane, with novel derivatives achieving EC50 values as low as 0.039 μg/mL against Rhizoctonia solani, approximately 20-fold more potent than boscalid (EC50 = 0.799 μg/mL) [2]. The 4-carboxamide regioisomer is uniquely positioned to engage the SDH ubiquinone-binding pocket, a binding mode not replicated by 3-carboxamide or 5-carboxamide isomers .

Scaffold validation
Class-level
Pyrazole-4-carboxamide reported in Aurora kinase (IC50 ~0.4–0.7 μM) and SDH inhibition (EC50 as low as 0.039 μg/mL); 3-carboxamide lacks comparable target association.
Reported scaffold association supports library design; regioisomer choice is critical.
Class-level inference; confirm specific target engagement for new analogs.
Kinase Inhibition SDHI Fungicides Pharmacophore Validation

Purity and Sourcing: Commercial Availability at 98% Purity for Reproducible Research

1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide is commercially available from multiple suppliers at a standardized purity of 98% . This purity level is critical for its primary application as a synthetic building block, where impurities at the intermediate stage propagate through multi-step syntheses and can confound biological assay results. In contrast, the closely related 3-amino analog (CAS 1787974-17-7) is typically supplied at 95–97% purity , introducing additional variability that must be managed through re-purification. The 98% purity standard for the parent 4-carboxamide compound reduces the burden of pre-synthetic purification and supports direct use in library synthesis and SAR campaigns.

Purity specification
Specification review
98% (HPLC) vs 95–97% for 3-amino analog (CAS 1787974-17-7)
Higher purity may reduce re-purification needs and improve lot-to-lot consistency.
Verify supplier COA before synthesis campaigns.
Chemical Sourcing Purity Specification Procurement

Optimal Procurement and Application Scenarios for 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide


Kinase Inhibitor Library Design: Aurora Kinase and HPK1 Programs

The pyrazole-4-carboxamide scaffold is a validated starting point for ATP-competitive kinase inhibitor design, with demonstrated activity against Aurora kinase A/B (IC50 = 0.43–0.67 μM in HeLa and HepG2 cells) . The difluoroethyl group at N1 provides a 1.5-unit logP advantage and >4-fold metabolic stability improvement over non-fluorinated analogs, directly addressing the permeability and clearance challenges common in early kinase lead series. Procure this compound as the core building block for focused kinase libraries, where the 4-carboxamide regioisomer is essential for correct hinge-region engagement geometry.

Next-Generation SDHI Fungicide Development

The pyrazole-4-carboxamide core is the pharmacophore for the SDHI fungicide class, which includes commercial agents fluxapyroxad and bixafen. Novel derivatives of this scaffold have achieved EC50 values as low as 0.039 μg/mL against Rhizoctonia solani, outperforming boscalid by 20-fold . The 2,2-difluoroethyl substituent contributes to favorable logP (2.8 vs. 1.3 for non-fluorinated) while maintaining metabolic stability in environmental fate studies. Use 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide as the key intermediate for amide coupling diversification to generate new SDHI candidates with improved resistance profiles.

GPCR Antagonist Scaffold Exploration: CCR5 and Related Chemokine Receptors

This compound serves as a direct precursor to N-substituted pyrazole CCR5 antagonists. Preliminary pharmacological screening indicates utility in preparing treatments for CCR5-mediated diseases including HIV infection, asthma, and rheumatoid arthritis . The difluoroethyl group's lipophilicity contribution (ΔLogP ≈ +1.5 vs. non-fluorinated) aligns with the lipophilic requirements of the CCR5 transmembrane binding pocket. Procure for SAR campaigns exploring N1-substituted pyrazole-4-carboxamides as chemokine receptor modulators.

Fluorinated Building Block for Parallel Library Synthesis

With a purity of 98% and a molecular weight of 175.14 g/mol, this compound is ideally suited as a standard building block for automated parallel synthesis and high-throughput chemistry platforms . The primary carboxamide provides a single, well-defined point for amide coupling diversification, while the difluoroethyl group remains inert under standard coupling conditions (HATU, EDC/HOBt). Its reproducible purity reduces the need for post-synthesis purification of intermediate library members, streamlining the hit-to-lead optimization workflow.

Application
Selection Property
Validation Focus
Kinase inhibitor library design (Aurora/HPK1)
Pyrazole-4-carboxamide scaffold with 2,2-difluoroethyl group
Target engagement geometry, permeability, and microsomal stability
SDHI fungicide development
Pyrazole-4-carboxamide core; favorable lipophilicity context
SDH ubiquinone-binding pocket docking; mycelial growth assays
Chemokine receptor modulator research (CCR5)
N1-substituted pyrazole-4-carboxamide for lipophilic pocket engagement
Receptor binding and functional antagonism assays
Parallel library synthesis building block
Primary carboxamide handle for amide coupling; standardized purity
Coupling efficiency and intermediate purity across library members
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